7-Iodoquinoline-4-carboxylic acid
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Overview
Description
7-Iodoquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an iodine atom at the 7th position and a carboxylic acid group at the 4th position on the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse applications in medicinal chemistry, particularly due to their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoquinoline-4-carboxylic acid typically involves a multi-step process. One common method is the Pfitzinger reaction, which involves the condensation of isatin with ketones under acidic conditions to form quinoline-4-carboxylic acid derivatives .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective catalysts, efficient purification procedures, and environmentally friendly reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 7-Iodoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Electrophilic Iodination: Iodine or N-iodosuccinimide (NIS) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the carboxylic acid group.
Coupling Reactions: Palladium-catalyzed coupling reactions for forming C-C bonds.
Major Products:
Substituted Quinoline Derivatives: Formed through substitution reactions.
Alcohols and Aldehydes: Formed through reduction of the carboxylic acid group.
Scientific Research Applications
7-Iodoquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing antimicrobial agents due to its ability to inhibit microbial adhesion and biofilm formation.
Biological Studies: Employed in studying the interactions of quinoline derivatives with biological targets.
Industrial Chemistry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 7-Iodoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The iodine atom enhances the compound’s ability to interact with biological molecules, potentially disrupting microbial cell walls and inhibiting enzyme activity. The carboxylic acid group can form hydrogen bonds with target proteins, affecting their function .
Comparison with Similar Compounds
Quinoline-4-carboxylic acid: Lacks the iodine atom but shares the carboxylic acid group.
6-Iodoquinoline-4-carboxylic acid: Similar structure but with the iodine atom at the 6th position.
Uniqueness: 7-Iodoquinoline-4-carboxylic acid is unique due to the specific positioning of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying biological processes .
Properties
Molecular Formula |
C10H6INO2 |
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Molecular Weight |
299.06 g/mol |
IUPAC Name |
7-iodoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H6INO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14) |
InChI Key |
SCXLDEZQRUHVGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1I)C(=O)O |
Origin of Product |
United States |
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